5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by a fused ring system containing both thiophene and pyrimidine rings, with additional methyl and phenoxy substituents. It has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted thiophene derivatives with appropriate pyrimidine precursors under controlled conditions. For instance, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with benzoylisothiocyanate can lead to the formation of the desired thienopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound may involve the use of palladium-catalyzed carbonylation reactions. For example, the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines has been proposed as an efficient method to access novel substituted thieno[2,3-d]pyrimidine derivatives .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic structures.
Biology: It has shown promise in biological assays for its potential cytotoxic and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease pathways, leading to its observed biological effects. The compound’s ability to modulate the activity of these targets is attributed to its unique structural features, which allow it to bind effectively to the active sites of these molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives such as:
- 5,6-Dimethylthieno[2,3-d]pyrimidine-4(3H)-thione
- 5,6-Dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
Uniqueness
What sets this compound apart from its analogs is the presence of the phenoxy group at the 4-position, which imparts unique electronic and steric properties. This modification enhances its ability to interact with specific biological targets, making it a more potent and selective compound in various applications .
Properties
Molecular Formula |
C15H14N2OS |
---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
5,6-dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C15H14N2OS/c1-9-6-4-5-7-12(9)18-14-13-10(2)11(3)19-15(13)17-8-16-14/h4-8H,1-3H3 |
InChI Key |
QBBAZGZWTDSFJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OC2=C3C(=C(SC3=NC=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.